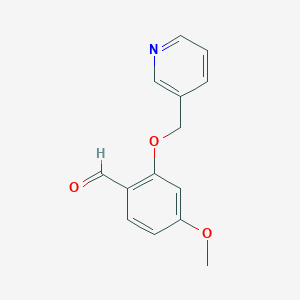

4-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde

描述

4-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol It is characterized by the presence of a methoxy group, a pyridinylmethoxy group, and a benzaldehyde moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 3-pyridinemethanol as the primary starting materials.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

Reaction Mechanism: The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 3-pyridinemethanol attacks the carbonyl carbon of 4-methoxybenzaldehyde, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

化学反应分析

Types of Reactions

4-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: 4-Methoxy-2-(pyridin-3-ylmethoxy)benzoic acid.

Reduction: 4-Methoxy-2-(pyridin-3-ylmethoxy)benzyl alcohol.

Substitution: Products depend on the nucleophile used, such as 4-methoxy-2-(pyridin-3-ylmethoxy)benzylamine.

科学研究应用

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 243.26 g/mol. It features a benzaldehyde functional group, a methoxy group, and a pyridine moiety, which contribute to its reactivity and solubility in various solvents. The unique structural characteristics allow for diverse chemical modifications that enhance its utility in organic synthesis.

Medicinal Chemistry

Antiproliferative Activity

Research indicates that derivatives of 4-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds synthesized from this intermediate demonstrated IC50 values lower than 3 μM against MCF7 (breast cancer) and PC3 (prostate cancer) cell lines, indicating potent activity.

Allosteric Modulation of Hemoglobin

Substituted benzaldehydes, including this compound, have been studied as allosteric modulators of hemoglobin. These compounds can increase tissue oxygenation, offering therapeutic potential for conditions like sickle cell disease and other disorders related to hemoglobin function .

Organic Synthesis

Synthesis of Urea Derivatives

this compound serves as a precursor in the synthesis of various urea derivatives that have shown promising biological activities. The derivatives synthesized from this compound have been evaluated for their antiproliferative properties, demonstrating the compound's role as a key intermediate in drug discovery.

Click Chemistry Applications

The compound can also be utilized in click chemistry to synthesize new series of benzaldehyde analogues. These analogues have been reported to exhibit good-to-excellent antimicrobial activity, further showcasing the versatility of this compound in organic synthesis.

Biological Studies

Binding Affinity Studies

Studies focusing on the interaction of this compound with biological targets suggest potential binding affinities that could modulate enzyme activities. This property is crucial for understanding its pharmacological potential and could lead to the development of novel therapeutic agents.

Buffering Agent in Cell Cultures

The compound has been identified as an effective non-ionic organic buffering agent used in cell cultures, maintaining pH levels between 6 and 8.5. This application is particularly relevant in biological research where pH stability is critical for cellular processes .

Data Table: Summary of Applications

Case Studies

-

Antiproliferative Activity Evaluation

A study evaluated the antiproliferative effects of synthesized urea derivatives from this compound on several cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting their potential as anticancer agents. -

Allosteric Modulation Research

Research on allosteric modulators revealed that compounds derived from this benzaldehyde can enhance oxygen delivery in tissues, presenting a novel approach to treating hypoxic tumors resistant to standard therapies.

作用机制

The mechanism of action of 4-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental validation.

相似化合物的比较

Similar Compounds

4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde: Similar structure but with the pyridinylmethoxy group at a different position.

4-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde: Similar structure but with the pyridinylmethoxy group at the 4-position of the pyridine ring.

Uniqueness

4-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde is unique due to the specific positioning of the methoxy and pyridinylmethoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct biological activities and chemical properties compared to its analogs.

生物活性

4-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a benzaldehyde group and a pyridine moiety. This compound has been investigated for its biological activities, particularly its anticancer and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 243.26 g/mol. The compound features several functional groups that may influence its biological activity, particularly the methoxy and aldehyde groups, which can interact with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has shown significant antiproliferative effects against various cancer cell lines. For instance:

These results indicate that derivatives of this compound exhibit strong inhibitory effects on cell proliferation, making it a candidate for further pharmacological studies aimed at developing anticancer agents.

The mechanism through which this compound exerts its biological effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The aldehyde functionality is particularly noteworthy as it can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzymatic activities. This interaction may lead to modulation of critical biochemical pathways involved in cancer progression and cell survival.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity . Preliminary studies suggest that some derivatives exhibit significant antibacterial and antifungal properties, indicating potential applications in treating infections.

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

- Synthesis and Evaluation : A series of derivatives were synthesized to evaluate their biological activities against various cancer cell lines. The study found that certain modifications enhanced the antiproliferative effects significantly .

- Selectivity in Cancer Cells : Research demonstrated that compounds derived from this compound exhibited selectivity towards specific cancer cell types, particularly those expressing certain receptors or pathways related to tumor growth .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For instance, reacting 4-methoxy-2-hydroxybenzaldehyde with 3-(chloromethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >97% purity, as validated by HPLC . Intermediate characterization by (e.g., aldehyde proton at δ 10.2 ppm) and mass spectrometry is critical to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR to identify methoxy (δ ~3.8 ppm), pyridyl (δ 7.3–8.5 ppm), and aldehyde (δ ~10.2 ppm) groups.

- X-ray Crystallography : Single-crystal analysis confirms bond angles and spatial arrangement (e.g., C–O–C linkage geometry) .

- HPLC : Purity assessment using a C18 column with UV detection at 254 nm .

Q. What are the solubility challenges, and which solvents are suitable for experimental formulations?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chloroform:methanol (2:1 v/v). For biological assays, pre-dissolve in DMSO (<1% final concentration to avoid cytotoxicity) and dilute in PBS .

Q. What safety precautions are required when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash with soap/water; for inhalation, move to fresh air. Store at 0–6°C in airtight containers to prevent degradation . Toxicity assessments (e.g., EFSA guidelines) recommend limiting occupational exposure to <1 mg/m³ .

Advanced Research Questions

Q. How can structural analogs be designed to study structure-activity relationships (SAR)?

- Methodological Answer : Modify the pyridylmethoxy or methoxy groups. For example:

- Replace the pyridine ring with quinoline to enhance lipophilicity.

- Introduce electron-withdrawing groups (e.g., -NO₂) on the benzaldehyde ring to study electronic effects on reactivity.

- Validate analogs via comparative bioactivity assays (e.g., enzyme inhibition) and DFT calculations .

Q. What methodologies are used to evaluate its biological activity in drug discovery?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based ATPase activity kits. IC₅₀ values are calculated from dose-response curves.

- Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., MCF-7) .

Q. How can contradictions in bioactivity data across studies be resolved?

- Methodological Answer : Discrepancies may arise from impurities or assay conditions. Address by:

- Repurifying the compound to >99% purity.

- Standardizing assay protocols (e.g., fixed incubation time, temperature).

- Cross-validating results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What strategies improve compound stability under physiological conditions?

- Methodological Answer :

- pH Optimization : Stabilize in buffered solutions (pH 6.5–7.5) to prevent aldehyde oxidation.

- Lyophilization : Freeze-dry with trehalose as a cryoprotectant for long-term storage.

- Degradation Studies : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC .

Q. How can computational modeling predict reactivity or metabolic pathways?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to predict binding modes to target proteins.

- Metabolism Prediction : Employ ADMET Predictor™ to identify potential cytochrome P450-mediated oxidation sites (e.g., methoxy demethylation) .

Q. What regulatory considerations apply to its use in pharmaceutical research?

- Methodological Answer : Follow EFSA or ICH guidelines for preclinical testing. Key steps include:

- Genotoxicity Testing : Ames test for mutagenicity.

- Pharmacokinetic Profiling : Assess bioavailability in rodent models via IV/PO dosing.

- Impurity Profiling : Quantify degradants using LC-HRMS and establish acceptable thresholds (<0.15%) .

属性

IUPAC Name |

4-methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-13-5-4-12(9-16)14(7-13)18-10-11-3-2-6-15-8-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZAIOIDPHCEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)OCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。